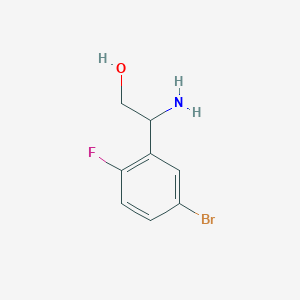

3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

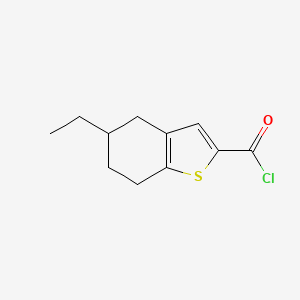

The compound “3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide” is likely an organic compound that contains a benzamide group (a benzene ring attached to a carboxamide group) and a bromine atom attached to the benzene ring . It also appears to have a hydroxy group and a methylthio group attached to a butyl group .

Molecular Structure Analysis

Based on its name, this compound likely has a complex structure with multiple functional groups. The benzamide group likely contributes to the compound’s polarity, while the bromine atom likely affects its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The benzamide group, the bromine atom, and the hydroxy and methylthio groups in this compound likely contribute to its properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on bromo-benzamide derivatives often focuses on their synthesis and chemical properties. For example, studies have developed practical methods for synthesizing orally active CCR5 antagonists, involving bromo-benzamide intermediates, highlighting their potential in pharmaceutical applications (Ikemoto et al., 2005). These methods include the Suzuki−Miyaura reaction and demonstrate the versatility of bromo-benzamide compounds in synthesizing complex molecules.

Biological Activity

Bromo-benzamide derivatives have been studied for their biological activities, including antimicrobial and antipathogenic properties. For instance, thiourea derivatives of bromo-benzamides exhibit significant anti-pathogenic activity against bacteria known for biofilm formation, suggesting their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antidopaminergic Effects

Certain bromo-benzamide compounds have been synthesized and evaluated for their antidopaminergic properties, indicating their relevance in the development of antipsychotic medications. The study of these compounds involves analyzing their affinity for dopamine receptors and their behavioral effects in models, underscoring the potential of bromo-benzamide derivatives in therapeutic applications (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Enzyme Inhibition

Research on bromophenol derivatives, which are structurally related to bromo-benzamides, has shown their potential as enzyme inhibitors, offering insights into the design of potent inhibitors against specific enzymes. These compounds have been tested against carbonic anhydrase and cholinesterase enzymes, providing a foundation for the development of drugs targeting these enzymes (Bayrak, Taslimi, Karaman, Gulcin, & Menzek, 2019).

Coordination Chemistry

Studies on the coordination chemistry of bromo-benzamide derivatives with metal ions highlight their potential in creating novel metal complexes with unique properties. These complexes have been characterized and evaluated for various applications, including their potential biological activities (Binzet, Külcü, Flörke, & Arslan, 2009).

Mecanismo De Acción

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase abundant in brain tissue .

Mode of Action

It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the formation of radicals and the substitution or addition of groups, which can alter the compound’s interaction with its target.

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGNXRVABSIQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)

![2-(Oxolane-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2878237.png)

![N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2878239.png)

![Methyl (E)-4-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2878241.png)

![2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2878243.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2878246.png)

![1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2878249.png)

![N-ethyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2878254.png)